molecular formula C23H20BrN3O3S B2959010 N-(4-bromophenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 899986-18-6

N-(4-bromophenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No. B2959010
M. Wt: 498.4
InChI Key: IBJPYARYEVONBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C23H20BrN3O3S and its molecular weight is 498.4. The purity is usually 95%.
BenchChem offers high-quality N-(4-bromophenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromophenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzyme Inhibition and Anticancer Activity

One area of significant interest is the development of compounds as dual inhibitors of key enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical in the DNA synthesis pathway, making them prime targets for anticancer drugs. Compounds with structures similar to the given chemical have been found to exhibit potent dual inhibitory activities against human TS and DHFR, indicating their potential as effective anticancer agents (Gangjee et al., 2008). Additionally, certain derivatives have demonstrated selective cytotoxic effects against leukemia cell lines, showcasing their promise in targeted cancer therapy (Horishny et al., 2021).

Antimicrobial Applications

The antimicrobial potential of compounds structurally related to the given molecule has also been explored, with some derivatives showing promising antibacterial and antifungal activities. This suggests the possibility of developing new antimicrobial agents from compounds with similar chemical structures (Fahim & Ismael, 2019). The diversity in the antimicrobial spectrum of these compounds can lead to the creation of novel treatments for various infections.

Molecular Design and Synthesis

The synthesis of compounds with intricate molecular architectures, like the specified molecule, involves sophisticated chemical reactions and provides valuable insights into the design of bioactive molecules. The formation of heterocyclic compounds, including pyrimidine derivatives, through innovative synthetic routes, highlights the versatility of these chemical frameworks in drug design and development (Savchenko et al., 2020). Such studies contribute significantly to the advancement of medicinal chemistry, offering new avenues for the exploration of therapeutic agents.

properties

IUPAC Name

N-(4-bromophenyl)-2-[(3-cyclopentyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20BrN3O3S/c24-14-9-11-15(12-10-14)25-19(28)13-31-23-26-20-17-7-3-4-8-18(17)30-21(20)22(29)27(23)16-5-1-2-6-16/h3-4,7-12,16H,1-2,5-6,13H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBJPYARYEVONBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

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